N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the reaction of 1,3-dimethyl-1H-pyrazole with various sulfonamide derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as flash chromatography and recrystallization is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A precursor in the synthesis of the compound.
Sulfonamide derivatives: Compounds with similar sulfonamide groups.
Imidazole derivatives: Compounds with similar heterocyclic structures
Uniqueness
N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of pyrazole and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,3-dimethyl-1-(2-methylpropyl)pyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-11(2)7-20-10-15(13(4)17-20)23(21,22)19(6)9-14-8-18(5)16-12(14)3/h8,10-11H,7,9H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEZWIIDPQXXCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)S(=O)(=O)C2=CN(N=C2C)CC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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